molecular formula C6H9NO2 B13480844 6-Oxa-2-azaspiro[3.4]octan-7-one

6-Oxa-2-azaspiro[3.4]octan-7-one

Cat. No.: B13480844
M. Wt: 127.14 g/mol
InChI Key: OYKFTDAVMKPKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-2-azaspiro[3.4]octan-7-one is a spirocyclic compound featuring a fused oxetane-pyrrolidone system. Its unique bicyclic architecture, combining oxygen and nitrogen heteroatoms, confers distinct electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. Key applications include its use as a building block for herbicides (e.g., S1P receptor modulators) and in drug discovery for neurological disorders .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

6-oxa-2-azaspiro[3.4]octan-7-one

InChI

InChI=1S/C6H9NO2/c8-5-1-6(4-9-5)2-7-3-6/h7H,1-4H2

InChI Key

OYKFTDAVMKPKDR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OCC12CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-azaspiro[3.4]octan-7-one can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring or the four-membered ring . The reaction typically requires specific conditions such as low temperatures and the use of dry solvents to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxo derivatives, while reduction reactions may yield hydro derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Spirocyclic Analogues

a) 2-Oxa-6-azaspiro[3.4]octan-7-one (CAS: 1207174-87-5)
  • Structure : Differs in heteroatom positioning (2-oxa vs. 6-oxa in the target compound).
  • Properties: Molecular formula C₆H₉NO₂, density 1.24 g/cm³, pKa ~15.98 .
  • Applications : Marketed as a pharmaceutical intermediate with projected growth in global production capacity (2020–2025) .
  • Key Distinction : The altered heteroatom arrangement impacts solubility and reactivity, favoring its use in α4β2 nicotinic receptor agonist synthesis for cognitive deficit therapies .
b) 5-Oxa-7-azaspiro[3.4]octan-6-one (CAS: 27784-33-4)
  • Structure : Oxygen at position 5 and nitrogen at 7, creating a distinct electronic profile.
  • Properties : Molecular weight 127.14 , soluble in common organic solvents .
  • Applications : Primarily a research chemical for organic synthesis.
  • Key Distinction : Reduced steric hindrance compared to the target compound, enabling easier functionalization .

Bridged Lactams and Bicyclic Derivatives

a) 1,6-Diazabicyclo[3.2.1]octan-7-one Derivatives
  • Structure : Bridged bicyclic system with two nitrogen atoms.
  • Applications : Potent β-lactamase inhibitors (e.g., WO 2013/030733), showing antibacterial activity against resistant strains .
  • Key Distinction : Bridged systems exhibit higher conformational rigidity than spirocycles, enhancing target binding affinity .
b) (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
  • Structure : Brominated derivative of a 6-oxabicyclo[3.2.1] system.
  • Applications : Key intermediate in synthesizing edoxaban, a Factor Xa inhibitor for thrombosis .
  • Key Distinction: The bromine substituent facilitates further cross-coupling reactions, a feature absent in the non-halogenated target compound .

Functionalized Spirocycles

a) 2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one
  • Structure : Hydroxymethyl group at position 2.
  • Properties: Molecular formula C₈H₁₃NO₂, predicted collision cross-section optimized for pharmacokinetics .
  • Applications: Potential prodrug candidate due to enhanced solubility from the hydroxyl group .
b) 7-Oxo-6-aza-spiro[3.4]octane-2-carboxylic Acid
  • Structure : Carboxylic acid substituent at position 2.
  • Applications : Used in peptide mimetics and as a ligand for metalloenzymes .
  • Key Distinction : The carboxylic acid group enables chelation and ionic interactions, broadening its utility in catalysis .

Comparative Data Table

Compound Molecular Formula Key Applications Distinct Feature(s) Reference
6-Oxa-2-azaspiro[3.4]octan-7-one C₆H₉NO₂ Herbicides, S1P modulators Spirocyclic oxetane-pyrrolidone fusion
2-Oxa-6-azaspiro[3.4]octan-7-one C₆H₉NO₂ Nicotinic receptor agonists Inverse heteroatom positions
1,6-Diazabicyclo[3.2.1]octan-7-one C₆H₈N₂O β-lactamase inhibitors Bridged structure with dual nitrogen
5-Oxa-7-azaspiro[3.4]octan-6-one C₆H₉NO₂ Organic synthesis intermediate Lower steric hindrance

Research Findings and Trends

  • Synthetic Accessibility : The target compound is synthesized via rhodium-catalyzed cyclization, offering enantioselectivity (up to 69% ee) . In contrast, diazabicyclo derivatives require multistep routes involving brominating agents (e.g., NBS) .
  • Biological Activity : Spirocycles like 6-Oxa-2-azaspiro[3.4]octan-7-one show superior metabolic stability over bridged systems, attributed to reduced ring strain .
  • Market Trends : Global production of 2-oxa-6-azaspiro[3.4]octan-7-one is projected to grow at 6.8% CAGR (2020–2025), driven by demand for CNS therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.